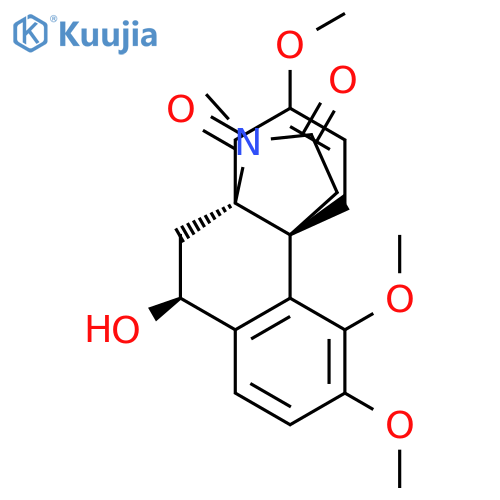Cas no 58738-31-1 (16-Oxoprometaphanine)

16-Oxoprometaphanine 化学的及び物理的性質
名前と識別子
-
- 16-Oxoprometaphanine
- (10β)-10-Hydroxy-3,4,7-trimethoxy-17-methyl-6,7-didehydrohasubana n-8,16-dione
- W1205
- 58738-31-1
- FS-10050
- (1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione
- AKOS032948752
- [ "" ]
-
- インチ: InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1
- InChIKey: ZLACZJGCNXVIAX-NXXCRTJYSA-N
- ほほえんだ: COC1C(=O)[C@@]23[C@@](CC(=O)N3C)(CC=1)C4=C(C=CC(OC)=C4OC)[C@@H](O)C2
計算された属性
- せいみつぶんしりょう: 373.15300
- どういたいしつりょう: 373.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 692
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 85.3
じっけんとくせい
- 色と性状: Powder
- PSA: 85.30000
- LogP: 1.42060
16-Oxoprometaphanine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6023-5 mg |
16-Oxoprometaphanine |
58738-31-1 | 5mg |
¥5365.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN6023-5mg |
16-Oxoprometaphanine |
58738-31-1 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN6023-5 mg |
16-Oxoprometaphanine |
58738-31-1 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O35150-5 mg |
16-Oxoprometaphanine |
58738-31-1 | 5mg |
¥5600.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN6023-1 mL * 10 mM (in DMSO) |
16-Oxoprometaphanine |
58738-31-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| A2B Chem LLC | AG74740-5mg |
16-Oxoprometaphanine |
58738-31-1 | 97.0% | 5mg |
$702.00 | 2024-04-19 | |
| TargetMol Chemicals | TN6023-1 ml * 10 mm |
16-Oxoprometaphanine |
58738-31-1 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
16-Oxoprometaphanine 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
16-Oxoprometaphanineに関する追加情報
16-Oxoprometaphanine: A Comprehensive Overview
16-Oxoprometaphanine (CAS No. 58738-31-1) is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound, also referred to as prometaphanin-16-one, has garnered attention due to its unique chemical structure and potential applications in drug development. Recent studies have shed light on its biological activities, making it a promising candidate for further exploration in therapeutic contexts.
The chemical structure of 16-Oxoprometaphanine is characterized by a complex arrangement of functional groups, including a ketone group at the 16th position. This structural feature contributes to its reactivity and bioavailability. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its molecular configuration, ensuring precise characterization for subsequent studies.
One of the most compelling aspects of 16-Oxoprometaphanine is its demonstrated bioactivity. Recent experiments have shown that this compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Furthermore, studies conducted in vitro have revealed its ability to modulate key cellular pathways involved in inflammation and apoptosis, suggesting potential anti-inflammatory and anticancer properties.
The synthesis of 16-Oxoprometaphanine has been optimized through innovative methodologies, ensuring scalability and cost-effectiveness. Researchers have explored various synthetic routes, including multi-component reactions and enzymatic catalysis, to enhance the yield and purity of the compound. These advancements not only facilitate large-scale production but also pave the way for preclinical trials.
Recent breakthroughs in computational chemistry have enabled the prediction of 16-Oxoprometaphanine's pharmacokinetic profile. Molecular docking studies have revealed its potential to interact with key drug targets, such as receptors involved in pain perception and neuroprotection. These findings underscore its potential as a lead compound for developing novel therapeutics targeting chronic pain and neurodegenerative diseases.
In terms of applications, 16-Oxoprometaphanine has shown promise in the development of nutraceuticals and cosmeceuticals due to its antioxidant properties. Its ability to scavenge free radicals makes it a valuable ingredient in skincare products aimed at combating oxidative damage and promoting skin health.
Despite its potential, further research is required to fully understand the mechanisms underlying 16-Oxoprometaphanine's biological activities. Ongoing studies are focusing on its safety profile, toxicity, and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical use.
In conclusion, 16-Oxoprometaphanine (CAS No. 58738-31-1) represents a significant advancement in chemical research with diverse applications across multiple fields. Its unique chemical properties, coupled with recent scientific breakthroughs, position it as a compelling candidate for future therapeutic interventions.
58738-31-1 (16-Oxoprometaphanine) 関連製品
- 6858-85-1((1R,10S)-8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one)
- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)
- 1807255-59-9(Methyl 3-cyano-4-mercapto-2-(trifluoromethylthio)benzoate)
- 1261945-54-3(4-(3-Chlorophenyl)-2-nitrophenol)
- 898437-80-4(3-4-(4-ethoxybenzoyl)piperazin-1-yl-6-(4-ethylpiperazin-1-yl)pyridazine)
- 96-49-1(Ethylene Carbonate)
- 2034508-65-9(4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 1352490-32-4(6-Chloro-3-(1-ethyl-pyrrolidin-2-yl)-2-methyl-pyridine)
- 1628748-83-3(tert-Butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)
- 84379-71-5(1H-Isoindole-1,3(2H)-dione, 2-(1-oxo-3-phenylpropoxy)-)



